molecular formula C8H17NO2 B8459167 1-Nitro-2-propylpentane

1-Nitro-2-propylpentane

Cat. No. B8459167
M. Wt: 159.23 g/mol
InChI Key: OBVBWBUKQBMQSR-UHFFFAOYSA-N
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Patent
US06762316B1

Procedure details

To a solution of sodium nitrite (30.6 g, 0.43 mol) in DMSO (700 ml) was added 1-bromo-2-propylpentane (49 g, 0.254 mol). The mixture was stirred overnight at room temperature and poured into ice water (700 g). The mixture was extracted with ether (4×250 ml), the organic layers were combined, washed with water (2×500 ml), brine (500 ml), dried and concentrated in vacuo to furnish 37.4 g (93%) of 1-nitro-2-propylpentane which was 85% pure based on 1H NMR data.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
700 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].Br[CH2:6][CH:7]([CH2:11][CH2:12][CH3:13])[CH2:8][CH2:9][CH3:10]>CS(C)=O>[N+:1]([CH2:6][CH:7]([CH2:11][CH2:12][CH3:13])[CH2:8][CH2:9][CH3:10])([O-:3])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
49 g
Type
reactant
Smiles
BrCC(CCC)CCC
Name
Quantity
700 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
700 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (4×250 ml)
WASH
Type
WASH
Details
washed with water (2×500 ml), brine (500 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])CC(CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 37.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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